molecular formula C3H5ClF2O2S B2865374 1,1-Difluoropropane-2-sulfonyl chloride CAS No. 1955554-83-2

1,1-Difluoropropane-2-sulfonyl chloride

Cat. No.: B2865374
CAS No.: 1955554-83-2
M. Wt: 178.58
InChI Key: FZWOMFOPWKSZJE-UHFFFAOYSA-N
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Description

1,1-Difluoropropane-2-sulfonyl chloride is a chemical compound with the molecular formula C₃H₅ClF₂O₂S It is characterized by the presence of two fluorine atoms and a sulfonyl chloride group attached to a propane backbone

Preparation Methods

The synthesis of 1,1-difluoropropane-2-sulfonyl chloride typically involves the reaction of 1,1-difluoropropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of phase transfer catalysts to enhance the efficiency of the reaction and to facilitate the separation of the product from the reaction mixture .

Chemical Reactions Analysis

1,1-Difluoropropane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Difluoropropane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoropropane-2-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. The pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

1,1-Difluoropropane-2-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride group, this compound is unique due to the presence of the two fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. Similar compounds include:

Properties

IUPAC Name

1,1-difluoropropane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2O2S/c1-2(3(5)6)9(4,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWOMFOPWKSZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-83-2
Record name 1,1-difluoropropane-2-sulfonyl chloride
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